molecular formula C20H18Na4O11P2 B12325647 CID 156595564

CID 156595564

Cat. No.: B12325647
M. Wt: 588.3 g/mol
InChI Key: QEMJQYKQWBZASG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phenolphthalein diphosphate tetrasodium salt is synthesized through the phosphorylation of phenolphthalein. The reaction involves the use of phosphorus oxychloride (POCl3) as the phosphorylating agent in the presence of a base such as pyridine . The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.

Industrial Production Methods

Industrial production of phenolphthalein diphosphate tetrasodium salt follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions, including temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Phenolphthalein diphosphate tetrasodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Phenolphthalein and phosphoric acid derivatives.

    Oxidation and Reduction: Oxidized or reduced forms of phenolphthalein diphosphate.

    Substitution: Substituted phenolphthalein derivatives.

Scientific Research Applications

Mechanism of Action

Phenolphthalein diphosphate tetrasodium salt exerts its effects primarily through its interaction with phosphatases. The compound serves as a substrate for these enzymes, which catalyze the hydrolysis of the phosphate groups. This reaction results in the release of phenolphthalein, which can be detected due to its color change under specific pH conditions . The molecular targets include various phosphatases, and the pathways involved are related to phosphate metabolism .

Comparison with Similar Compounds

Phenolphthalein diphosphate tetrasodium salt can be compared with other similar compounds such as:

Uniqueness

Phenolphthalein diphosphate tetrasodium salt is unique due to its multiple phosphate groups, which enhance its utility in detecting phosphatase activity. This makes it particularly valuable in biochemical and diagnostic applications .

Properties

Molecular Formula

C20H18Na4O11P2

Molecular Weight

588.3 g/mol

InChI

InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2

InChI Key

QEMJQYKQWBZASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)(O)O)C4=CC=C(C=C4)OP(=O)(O)O.O.[Na].[Na].[Na].[Na]

Origin of Product

United States

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